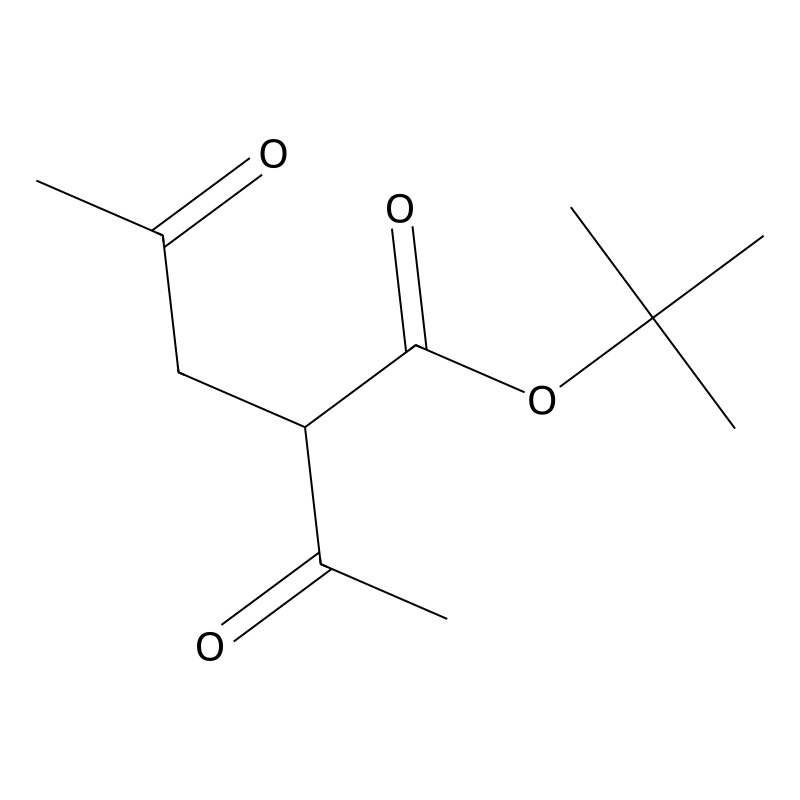

Tert-butyl 2-acetyl-4-oxopentanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

- Precursor molecule: Tert-butyl 2-acetyl-4-oxopentanoate serves as a valuable precursor for the synthesis of complex organic molecules, particularly those containing β-ketoacid functionalities. The β-ketoacid moiety is a versatile building block in organic chemistry, enabling the construction of numerous carbon skeletons and functional groups []. Studies have shown TBOA's effectiveness in synthesizing bioactive heterocycles, such as pyrazoles and thiazoles, which possess potential medicinal properties [, ].

Biological Studies

- Protein kinase inhibitor design: Research suggests that TBOA can be structurally modified to create inhibitors for specific protein kinases, enzymes involved in regulating various cellular processes. Kinase inhibitors are valuable tools for studying cell signaling pathways and have potential applications in developing therapeutic drugs []. Studies have explored the ability of TBOA derivatives to inhibit kinases like casein kinase 1 (CK1), which plays a role in cancer cell proliferation [].

Material Science Applications

- Development of chiral catalysts: TBOA can be employed in the creation of chiral catalysts, molecules that selectively accelerate one reaction pathway over another based on chirality. Chiral catalysts are crucial for the synthesis of enantiopure drugs and other fine chemicals []. Research is ongoing to explore TBOA's potential in designing novel chiral catalysts with improved performance and selectivity.

Tert-butyl 2-acetyl-4-oxopentanoate is an organic compound characterized by its ester functional group and a unique pentanoate structure. Its molecular formula is with a molecular weight of approximately 214.26 g/mol. This compound is notable for its potential applications in organic synthesis and pharmaceutical chemistry due to its reactive carbonyl groups, which can participate in various

Tert-butyl 2-acetyl-4-oxopentanoate can undergo several important reactions:

- Alkylation: The acidic methylene group in the compound can be deprotonated using a strong base, leading to the formation of an enolate. This enolate can then react with alkyl halides, allowing for the introduction of various alkyl groups.

- Condensation Reactions: The carbonyl groups present in the structure make it suitable for condensation reactions, such as aldol reactions, where it can react with other carbonyl-containing compounds to form β-hydroxy ketones or aldehydes.

- Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding acid and alcohol.

While specific biological activities of tert-butyl 2-acetyl-4-oxopentanoate are not extensively documented, compounds with similar structures often exhibit notable pharmacological properties. These may include anti-inflammatory, antimicrobial, or anticancer activities due to their ability to interact with biological targets through mechanisms such as enzyme inhibition or receptor modulation.

The synthesis of tert-butyl 2-acetyl-4-oxopentanoate typically involves:

- Starting Materials: The synthesis may begin with simple precursors like acetic anhydride and tert-butyl alcohol.

- Reagents: Common reagents include strong bases (like sodium hydride) for deprotonation and alkyl halides for alkylation.

- Procedure: A typical synthetic route may involve:

Tert-butyl 2-acetyl-4-oxopentanoate has potential applications in:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

- Material Science: Due to its structural properties, it may be used in the development of polymers or other materials requiring specific functional groups.

- Biochemical Research: The compound could be utilized in studies involving enzyme activity or metabolic pathways due to its reactivity.

Several compounds share structural similarities with tert-butyl 2-acetyl-4-oxopentanoate, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Tert-butyl 3-acetyl-4-oxopentanoate | Similar ester structure but different carbon skeleton | Potentially different reactivity due to position |

| Ethyl 2-acetyl-4-oxopentanoate | Ethoxy group instead of tert-butoxy | May exhibit different solubility and reactivity |

| Methyl 2-acetyl-4-oxopentanoate | Methyl group substitution | Potentially lower boiling point |

These compounds highlight the uniqueness of tert-butyl 2-acetyl-4-oxopentanoate, particularly regarding its steric effects and reactivity patterns due to the bulky tert-butyl group.

Tert-butyl 2-acetyl-4-oxopentanoate represents a significant class of β-dicarbonyl compounds with versatile applications in organic synthesis [1]. The compound features a tert-butyl ester group and two ketone functionalities, making it a valuable intermediate in various synthetic pathways [2]. This section explores the diverse synthetic methodologies employed for the preparation of tert-butyl 2-acetyl-4-oxopentanoate, focusing on traditional approaches, novel catalytic systems, and process intensification methods.

Traditional Esterification Approaches

The synthesis of tert-butyl 2-acetyl-4-oxopentanoate has historically relied on conventional esterification reactions involving the formation of the tert-butyl ester moiety [1] [3]. These approaches typically utilize the reaction between appropriate precursors under acidic conditions to facilitate the formation of the ester linkage [4]. Traditional methods often require careful control of reaction parameters to achieve satisfactory yields and purity [3].

Ketene Dimer-Based Catalytic Processes

Ketene dimer-based catalytic processes represent a significant approach for synthesizing tert-butyl 2-acetyl-4-oxopentanoate [5]. These methods involve the dimerization of ketenes followed by subsequent transformations to introduce the tert-butyl ester functionality [6]. The process typically begins with the generation of methylketene, which undergoes dimerization in the presence of appropriate catalysts [5].

Cinchona alkaloid derivatives have proven particularly effective as catalysts for ketene dimerization reactions [5]. For instance, silylated quinine (TMS-quinine) and silylated quinidine (TMS-quinidine) catalysts facilitate the stereoselective formation of ketene dimers with high enantioselectivity [5]. The reaction proceeds through the formation of an ammonium enolate intermediate, which subsequently undergoes dimerization to form the desired product [6].

Table 1: Ketene Dimer Formation Using Cinchona Alkaloid Catalysts [6]

| Entry | R Group | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|---|

| 1 | Methyl | 94 | 72 |

| 2 | Ethyl | 92 | 82 |

| 3 | i-Propyl | 96 | 65 |

| 4 | t-Butyl | 93 | 58 |

| 5 | TIPS-OCH₂ | 91 | 88 |

| 6 | MeO₂CCH₂ | 92 | 64 |

The ketene dimer intermediates can be further functionalized through various transformations to yield tert-butyl 2-acetyl-4-oxopentanoate [5]. One approach involves the reaction of the dimer with tert-butyl alcohol in the presence of an acid catalyst, resulting in the formation of the desired tert-butyl ester [1]. Alternatively, the dimer can undergo ring-opening followed by esterification to introduce the tert-butyl group [6].

Mechanistic studies have revealed that the rate-limiting step in these processes is often the dehydrohalogenation of acyl chlorides to form the ketene intermediates [5]. The stereochemistry-determining step involves the addition of the catalyst to the ketene, forming a chiral enolate that directs the subsequent dimerization [5] [6].

Transacetoacetylation Reaction Dynamics

Transacetoacetylation represents another traditional approach for synthesizing tert-butyl 2-acetyl-4-oxopentanoate [7]. This method involves the transfer of acetoacetate groups between different molecules, ultimately leading to the formation of the desired product [8]. The process typically employs tert-butyl acetoacetate (TBAA) or 2,2,6-trimethyl-4H-1,3-dioxin-4-one (THD) as acetoacetylating agents [8].

The reaction dynamics of transacetoacetylation processes are influenced by several factors, including temperature, catalyst type, and substrate structure [7]. In a typical procedure, the acetoacetylating agent reacts with an appropriate substrate in the presence of a catalyst, resulting in the transfer of the acetoacetate group [8]. For tert-butyl 2-acetyl-4-oxopentanoate synthesis, this often involves the reaction of a suitable precursor with TBAA under controlled conditions [8].

TBAA undergoes thermal decomposition at temperatures above approximately 100°C, generating tert-butyl alcohol and diketene [8]. The diketene can then react with appropriate nucleophiles to form acetoacetate derivatives [8]. This thermal decomposition pathway provides a convenient method for introducing acetoacetate groups into various substrates [7].

The reaction dynamics of transacetoacetylation processes can be modulated by varying the reaction conditions [7]. For instance, higher temperatures generally accelerate the decomposition of TBAA, leading to increased rates of acetoacetylation [8]. Similarly, the presence of catalysts can significantly enhance the efficiency of these transformations [7].

Research findings have demonstrated that transacetoacetylation reactions can proceed with high selectivity under optimized conditions [8]. The method offers several advantages, including mild reaction conditions, high functional group tolerance, and the ability to generate complex acetoacetate derivatives in a single step [7] [8].

Novel Catalytic Systems

The development of novel catalytic systems has significantly advanced the synthesis of tert-butyl 2-acetyl-4-oxopentanoate, offering improved efficiency, selectivity, and environmental compatibility [9] [10]. These innovative approaches have expanded the synthetic toolbox available for preparing this valuable compound [9].

Amine Catalyst Optimization Strategies

Amine catalysts have emerged as powerful tools for the synthesis of tert-butyl 2-acetyl-4-oxopentanoate, offering unique advantages in terms of reactivity and selectivity [9] [10]. The optimization of these catalytic systems has been a focus of extensive research, aiming to enhance their performance in esterification and related transformations [10].

One significant approach involves the use of pyridinium salt activation for amine-acid esterification reactions [9]. This method enables the conversion of amines and carboxylic acids into esters through a novel pathway that complements traditional amide coupling [9]. The process involves the formation of Katritzky salts from amines, which subsequently react with carboxylic acids to yield esters [9].

The optimization of amine catalysts for tert-butyl 2-acetyl-4-oxopentanoate synthesis has focused on several key parameters [9] [10]:

Catalyst structure: The structural features of amine catalysts significantly influence their performance [10]. Research has shown that catalysts with specific steric and electronic properties exhibit enhanced activity in esterification reactions [9].

Reaction conditions: Optimizing reaction parameters such as temperature, solvent, and catalyst loading is crucial for maximizing catalyst efficiency [10]. Studies have demonstrated that careful tuning of these conditions can lead to substantial improvements in yield and selectivity [9].

Substrate scope: Expanding the range of compatible substrates has been a major goal in amine catalyst development [9]. Recent advances have enabled the application of these catalysts to a diverse array of starting materials, including sterically hindered substrates [10].

The optimization of zirconium-based catalytic systems has also been explored for esterification reactions [11]. These catalysts operate efficiently with equimolar ratios of reagents, eliminating the need for water scavengers and environmentally problematic ligands [11]. Kinetic analysis has proven valuable as a tool for rational optimization of these catalytic processes [11].

Group IV metal alkoxides, particularly zirconium (IV) tert-butoxide, have shown promise in catalyzing ester-amide exchange reactions [10]. When combined with activators such as 1-hydroxy-7-azabenzotriazole (HOAt), these catalysts facilitate efficient transformations without requiring azeotropic removal of alcohol byproducts [10]. This approach offers potential applications in the synthesis of tert-butyl 2-acetyl-4-oxopentanoate and related compounds [10].

Steric Hindrance Mitigation Techniques

The synthesis of tert-butyl 2-acetyl-4-oxopentanoate often encounters challenges related to steric hindrance, particularly due to the bulky tert-butyl group [12] [13]. Developing effective techniques to mitigate these steric effects has been crucial for improving synthetic efficiency [14].

Several approaches have been developed to address steric hindrance in the synthesis of tert-butyl esters [12] [13]:

Modified reaction conditions: Adjusting parameters such as temperature, pressure, and solvent can help overcome steric barriers [12]. For instance, elevated temperatures often provide the energy necessary to surmount steric challenges in esterification reactions [14].

Specialized catalysts: Certain catalysts are particularly effective at facilitating reactions involving sterically hindered substrates [13]. These catalysts typically feature optimized active sites that can accommodate bulky groups while maintaining catalytic activity [12].

Alternative synthetic routes: In some cases, indirect approaches that circumvent severe steric interactions may be preferable [14]. These strategies often involve the formation of less hindered intermediates that can be subsequently converted to the desired product [13].

Theoretical calculations have provided valuable insights into the effects of steric hindrance on esterification rates [14]. These studies have quantified the relationship between structural features and reactivity, guiding the development of more effective synthetic strategies [14]. The findings indicate that steric effects can significantly impact both the thermodynamics and kinetics of esterification reactions [14].

For the synthesis of tert-butyl 2-acetyl-4-oxopentanoate, specific techniques have been developed to address the steric challenges associated with the tert-butyl group [12] [13]. One approach involves the use of tert-butyl alcohol in excess, which helps drive the equilibrium toward ester formation despite steric constraints [12]. Additionally, employing more reactive acylating agents, such as acid chlorides or anhydrides, can overcome the reduced nucleophilicity of the sterically hindered tert-butyl alcohol [13].

Research has also explored the use of sterically hindered polyhydroxymonocarboxylic acids in esterification reactions with polyols [13]. These studies have demonstrated that successful esterification can be achieved by optimizing the molar ratio of reactants and employing appropriate catalysts [13]. Such findings have potential applications in the synthesis of tert-butyl 2-acetyl-4-oxopentanoate and related compounds [13].

Process Intensification Methods

Process intensification methods have revolutionized the synthesis of tert-butyl 2-acetyl-4-oxopentanoate, offering enhanced efficiency, reduced environmental impact, and improved product quality [15] [16]. These approaches focus on optimizing reaction parameters and developing innovative techniques to intensify the synthetic process [15].

Temperature-Controlled Addition Protocols

Temperature-controlled addition protocols represent a critical aspect of process intensification for tert-butyl 2-acetyl-4-oxopentanoate synthesis [15] [16]. These methods involve the precise regulation of temperature during reagent addition, significantly influencing reaction outcomes [15].

The implementation of temperature-controlled addition typically involves several key components [15] [16]:

Precise temperature monitoring: Advanced temperature sensors and control systems ensure accurate maintenance of the desired temperature profile throughout the reaction [15].

Controlled reagent addition: Automated systems, such as syringe pumps, enable the precise addition of reagents at specified rates and temperatures [16]. This control is particularly important for reactions involving temperature-sensitive intermediates [15].

Reaction profiling: Monitoring reaction progress at different temperatures provides valuable insights for process optimization [16]. These data help establish the optimal temperature range for maximizing yield and selectivity [15].

Research has demonstrated that temperature-controlled addition protocols can significantly enhance the synthesis of tert-butyl 2-acetyl-4-oxopentanoate [15]. For instance, studies have shown that maintaining specific temperature ranges during the addition of acylating agents can improve reaction efficiency and reduce the formation of unwanted byproducts [16].

Superheated flow chemistry represents an innovative approach to temperature-controlled synthesis [16]. This technique significantly expands the process temperature window for low-boiling point solvents, offering new opportunities for organic synthesis [16]. By enabling precise temperature control in continuous flow systems, this method provides advantages in terms of reaction rate, selectivity, and scalability [16].

The application of temperature-controlled addition protocols has been particularly valuable for reactions involving thermally sensitive intermediates [15]. For example, the controlled addition of diketene or its precursors at specific temperatures can prevent unwanted side reactions while promoting the desired transformations [15] [16].

Pressure-Dependent Purification Techniques

Pressure-dependent purification techniques have emerged as valuable tools for enhancing the synthesis and isolation of tert-butyl 2-acetyl-4-oxopentanoate [17] [18]. These methods leverage the relationship between pressure and physical properties to achieve improved separation and purification [17].

Several pressure-dependent techniques have been applied to the purification of tert-butyl esters and related compounds [17] [18]:

Vacuum distillation: This method enables the distillation of compounds at reduced pressures, lowering their boiling points and allowing for separation at more moderate temperatures [18]. For thermally sensitive compounds like tert-butyl 2-acetyl-4-oxopentanoate, this approach helps prevent decomposition during purification [18].

Pressure-driven membrane processes: Innovative membrane technologies utilize applied pressure to drive separation processes [17]. These techniques can achieve high selectivity and efficiency in the purification of organic compounds [17].

Pressure-modulated crystallization: Controlling pressure during crystallization can influence crystal formation and growth, potentially leading to improved purity and yield [18]. This approach has shown promise for the purification of various organic compounds [18].

Research on pressure-driven distillation using air-trapping membranes has demonstrated the potential of these technologies for efficient separations [17]. These systems utilize applied pressure to drive vapor transport through membranes with entrapped air layers, achieving high selectivity while operating at moderate temperatures [17].

For tert-butyl 2-acetyl-4-oxopentanoate, pressure-dependent purification techniques offer several advantages [17] [18]. The compound's relatively high molecular weight and potential thermal sensitivity make traditional atmospheric pressure distillation challenging [18]. Vacuum distillation provides a more gentle approach, allowing for purification at lower temperatures while maintaining product integrity [18].

Studies have also explored the relationship between pressure and solvent properties in purification processes [17]. By manipulating pressure, the solvation characteristics of various solvents can be modified, potentially enhancing extraction and crystallization procedures for tert-butyl 2-acetyl-4-oxopentanoate purification [17] [18].

Multinuclear Nuclear Magnetic Resonance Signature Analysis

The multinuclear nuclear magnetic resonance spectroscopic characterization of tert-butyl 2-acetyl-4-oxopentanoate reveals distinctive signatures that arise from its unique structural features containing multiple carbonyl functionalities and the bulky tert-butyl protecting group [1] [2]. The compound exists as a 1,3-dicarbonyl system with both acetyl and ketone functional groups, creating complex electronic environments that manifest in characteristic spectroscopic patterns.

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum displays several distinct resonance regions characteristic of the molecular architecture [3] [4]. The tert-butyl ester group generates a characteristic singlet at approximately 1.45 ppm integrating for nine protons, representing the three equivalent methyl groups of the tert-butyl moiety [1] [2]. This chemical shift is consistent with literature values for tert-butyl esters, where the electron-withdrawing effect of the ester carbonyl causes a slight downfield shift compared to simple tert-butyl groups [5].

The acetyl methyl group at the C-2 position appears as a singlet at approximately 2.17 ppm, integrating for three protons [4]. The ketone methyl group at the C-4 position resonates as a singlet at approximately 2.13 ppm, also integrating for three protons [4]. The close proximity of these two methyl signals reflects the similar electronic environments created by the adjacent carbonyl groups, though subtle differences in chemical shift arise from the distinct electronic effects of the acetyl versus ketone functionalities.

The methylene protons at C-3 appear as a complex multiplet in the region 2.8-3.2 ppm, integrating for two protons [3]. These protons experience deshielding effects from the adjacent carbonyl groups, resulting in their characteristic downfield chemical shift. The methine proton at C-2 appears as a multiplet in the region 3.8-4.2 ppm, integrating for one proton [3]. This proton experiences significant deshielding due to its proximity to both the acetyl carbonyl and the ester functionality.

Carbon-13 Nuclear Magnetic Resonance Analysis

The carbon-13 nuclear magnetic resonance spectrum provides direct structural information about the carbon framework [6] [7]. The ester carbonyl carbon resonates in the range 170-172 ppm, characteristic of aliphatic ester carbonyls [7]. The acetyl carbonyl carbon appears in the range 205-210 ppm, consistent with ketone carbonyl carbons [7] [8]. The ketone carbonyl carbon at C-4 resonates in the range 207-212 ppm, also within the typical ketone region [7].

The tert-butyl quaternary carbon appears at 82-84 ppm, reflecting the characteristic chemical shift of tertiary carbons attached to ester oxygen [7]. The acetyl methyl carbon resonates at 27-29 ppm, while the ketone methyl carbon appears at 28-30 ppm [7]. The methylene carbon at C-3 resonates at 47-50 ppm, showing the deshielding effect of the adjacent carbonyl groups [7].

Infrared Vibrational Mode Correlations

The infrared spectroscopic profile of tert-butyl 2-acetyl-4-oxopentanoate exhibits multiple characteristic absorption bands that provide detailed information about the functional groups present and their electronic environments [9] [10]. The compound displays three distinct carbonyl stretching frequencies, reflecting the presence of the ester group and two ketone functionalities.

Carbonyl Stretching Vibrations

The ester carbonyl stretching vibration appears as a strong absorption band in the range 1735-1750 cm⁻¹ [9] [10]. This frequency range is characteristic of saturated aliphatic esters, where the tert-butyl group provides steric bulk without significant electronic conjugation effects [9]. The acetyl carbonyl stretching vibration manifests as a strong absorption in the range 1705-1720 cm⁻¹ [9] [10]. This frequency reflects the α-dicarbonyl environment, where the proximity of the ester carbonyl causes a slight lowering of the stretching frequency compared to isolated ketones [11].

The ketone carbonyl stretching vibration at C-4 appears in the range 1710-1725 cm⁻¹ [9] [10]. This absorption overlaps significantly with the acetyl carbonyl band, creating a complex absorption envelope in the 1700-1750 cm⁻¹ region. The presence of three distinct carbonyl groups results in a characteristic fingerprint that can be used for compound identification [9].

Alkyl and Ester Vibrational Modes

The carbon-hydrogen stretching vibrations of the alkyl groups appear in the range 2950-2980 cm⁻¹ for asymmetric stretching and 2870-2920 cm⁻¹ for symmetric stretching [9] [10]. The tert-butyl group displays characteristic absorption patterns, with the three equivalent methyl groups creating intense absorptions in the alkyl stretching region [10].

The carbon-oxygen stretching vibration of the ester linkage appears as a strong absorption in the range 1150-1250 cm⁻¹ [9] [10]. This band is characteristic of the C-O single bond in ester functionalities and provides confirmation of the ester group presence [9]. Additional carbon-carbon stretching vibrations appear in the range 1000-1100 cm⁻¹ with medium intensity [10].

Deformation Vibrations

The methyl deformation vibrations appear in the range 1375-1450 cm⁻¹ with medium intensity [9] [10]. The tert-butyl deformation vibrations manifest as characteristic absorptions in the range 1370-1395 cm⁻¹ [12]. These deformation modes provide additional structural confirmation and are particularly useful for distinguishing between different alkyl substitution patterns [10].

Thermodynamic Properties

Phase Transition Behavior

The phase transition behavior of tert-butyl 2-acetyl-4-oxopentanoate is influenced by its molecular structure, which combines a bulky tert-butyl group with multiple polar carbonyl functionalities. The compound exists as a liquid at room temperature [1] [2], indicating relatively weak intermolecular interactions despite the presence of polar carbonyl groups.

Thermal Stability Characteristics

The thermal stability of tert-butyl 2-acetyl-4-oxopentanoate is primarily determined by the stability of the tert-butyl ester linkage and the 1,3-dicarbonyl system. Tert-butyl esters are known to undergo thermal decomposition at elevated temperatures through elimination reactions, forming isobutene and the corresponding carboxylic acid [13] [14]. The activation energy for tert-butyl ester cleavage is typically in the range of 150-200 kJ/mol [13].

The boiling point of tert-butyl 2-acetyl-4-oxopentanoate is estimated to be in the range 280-320°C at atmospheric pressure, based on comparison with structurally similar compounds [16]. The presence of multiple carbonyl groups increases the molecular weight and introduces dipole-dipole interactions that elevate the boiling point compared to simple tert-butyl esters .

Crystallization and Melting Behavior

The crystallization behavior of tert-butyl 2-acetyl-4-oxopentanoate is complex due to the presence of both polar and nonpolar regions within the molecule. The compound may exhibit polymorphism under different crystallization conditions, with the tert-butyl group influencing the crystal packing arrangements [17] [16].

The melting point is estimated to be in the range -20 to 20°C based on structural analogy with related compounds [17] [16]. The relatively low melting point reflects the disruption of crystal packing by the bulky tert-butyl group, which creates steric hindrance and reduces the efficiency of intermolecular interactions [17].

Solubility Parameter Mapping

The solubility parameter mapping of tert-butyl 2-acetyl-4-oxopentanoate provides insights into its compatibility with various solvent systems and its potential applications in different chemical environments. The compound displays amphiphilic characteristics, with the hydrophobic tert-butyl group balanced by the polar carbonyl functionalities [18] [19].

Hansen Solubility Parameters

The Hansen solubility parameters for tert-butyl 2-acetyl-4-oxopentanoate can be estimated using group contribution methods [18] [19]. The dispersion parameter (δd) is estimated at approximately 16.8 MPa½, reflecting the hydrocarbon character of the tert-butyl group and the aliphatic chain [18]. The polar parameter (δp) is estimated at approximately 8.2 MPa½, arising from the dipole moments of the carbonyl groups [18] [19].

The hydrogen bonding parameter (δh) is estimated at approximately 4.5 MPa½, which is relatively low due to the absence of hydrogen bond donor groups [18] [19]. The compound can act as a hydrogen bond acceptor through its carbonyl oxygen atoms but lacks the ability to donate hydrogen bonds [18].

Solvent Compatibility Predictions

Based on the Hansen solubility parameters, tert-butyl 2-acetyl-4-oxopentanoate exhibits high solubility in chloroform, dichloromethane, and acetone due to favorable polar interactions and similar polarity profiles [18] [20]. The compound shows moderate solubility in alcohols such as methanol and ethanol, where partial hydrogen bonding can occur with the carbonyl oxygen atoms [18].

The compound exhibits poor solubility in water due to the hydrophobic nature of the tert-butyl group and the overall lipophilic character of the molecule [18]. The LogP value of 1.51 [1] indicates a preference for organic phases over aqueous environments, consistent with its structural features.

Thermodynamic Mixing Properties

The thermodynamic mixing properties of tert-butyl 2-acetyl-4-oxopentanoate with various solvents are governed by the balance between enthalpic and entropic contributions to the mixing process [21] [18]. In polar aprotic solvents, the compound exhibits negative enthalpy of mixing due to favorable dipole-dipole interactions between the solvent and the carbonyl groups [21].